N,N'-(1',4'-butylene)-bis-(-)-nor-MEP
Description
N,N'-(1',4'-butylene)-bis-(-)-nor-MEP is a dimeric organophosphorus compound characterized by two nor-methylphosphonate ester (nor-MEP) groups connected via a 1',4'-butylene (four-carbon) alkylene spacer. The "nor" designation indicates a structural simplification, likely the removal of a methyl group from the parent MEP structure, altering its electronic and steric properties. This compound belongs to a homologous series of bis-(-)-nor-MEP derivatives with varying alkylene chain lengths (e.g., ethylene, propylene, pentylene) . These compounds are hypothesized to exhibit structure-dependent interactions with biological targets, such as cholinesterase enzymes, based on their inclusion in a cholinesterase inhibitor database .
Properties
Molecular Formula |
C32H48N2O2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[4-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C32H48N2O2/c1-3-31(27-13-11-15-29(35)23-27)17-5-7-19-33(25-31)21-9-10-22-34-20-8-6-18-32(4-2,26-34)28-14-12-16-30(36)24-28/h11-16,23-24,35-36H,3-10,17-22,25-26H2,1-2H3/t31-,32-/m1/s1 |
InChI Key |
QRRZAKFYWBRJNH-ROJLCIKYSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The primary structural analogs of N,N'-(1',4'-butylene)-bis-(-)-nor-MEP are its homologs with shorter or longer alkylene spacers. Key variables include chain length, molecular weight, lipophilicity, and conformational flexibility, which influence physicochemical and biological properties.
Structural and Physicochemical Properties
The table below summarizes critical parameters for selected bis-(-)-nor-MEP derivatives:
| Compound Name | Alkylene Chain Length | Approx. Molecular Weight* | Key Hypothesized Properties |
|---|---|---|---|
| N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP | 2 carbons | ~300–350 g/mol | High rigidity; limited solubility in non-polar media |
| N,N'-(1',3'-propylene)-bis-(-)-nor-MEP | 3 carbons | ~350–400 g/mol | Moderate flexibility; improved solubility |
| This compound | 4 carbons | ~400–450 g/mol | Balanced flexibility and lipophilicity |
| N,N'-(1',12'-dodecylene)-bis-(-)-nor-MEP | 12 carbons | ~650–700 g/mol | High lipophilicity; potential aggregation in aqueous solutions |
*Molecular weights estimated based on homologous series trends.
Key Insights:
- Longer chains (e.g., dodecylene) introduce flexibility but may hinder target access due to steric bulk .
- Lipophilicity : Increasing chain length elevates logP values, enhancing membrane permeability but risking reduced aqueous solubility. The butylene derivative strikes a balance, making it a candidate for in vivo studies .
- Thermal Stability: While direct data are unavailable, analogous terpolymers () demonstrate that alkylene chain length impacts phase separation and thermal behavior. For bis-(-)-nor-MEP derivatives, longer chains may stabilize intermolecular interactions, increasing melting points .
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